Oxazole, 2-ethyl-4,5-dihydro-5-methyl-

Description

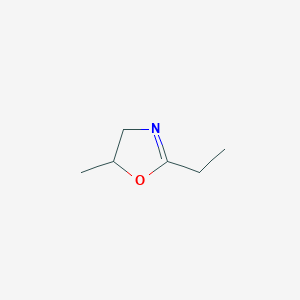

Oxazole, 2-ethyl-4,5-dihydro-5-methyl- is a partially saturated oxazole derivative characterized by a 4,5-dihydrooxazole core with ethyl and methyl substituents at positions 2 and 5, respectively (Figure 1). Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, which are influenced by substituent groups and ring saturation .

Properties

CAS No. |

57856-70-9 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2-ethyl-5-methyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C6H11NO/c1-3-6-7-4-5(2)8-6/h5H,3-4H2,1-2H3 |

InChI Key |

OIEJUWWUWZFIFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NCC(O1)C |

Origin of Product |

United States |

Preparation Methods

Robinson-Gabriel-Type Synthesis

The Robinson-Gabriel synthesis, traditionally used for oxazole formation, can be adapted for dihydrooxazoles by modifying reaction conditions. For 2-ethyl-5-methyl-4,5-dihydro-1,3-oxazole, this method involves cyclodehydration of β-hydroxy amides. A representative pathway employs 2-amino-2-methyl-1-propanol and ethyl acetoacetate under acidic conditions.

Reaction Mechanism :

- Formation of β-Hydroxy Amide :

Condensation of 2-amino-2-methyl-1-propanol with ethyl acetoacetate yields a β-hydroxy amide intermediate. - Cyclodehydration :

Treatment with concentrated sulfuric acid or polyphosphoric acid induces intramolecular cyclization, eliminating water to form the dihydrooxazole ring.

Optimization Challenges :

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modern alternative for constructing the dihydrooxazole scaffold. A disubstituted diene precursor, such as N-allyl-N-(2-methylallyl)acetamide, undergoes metathesis using Grubbs II catalyst to form the five-membered ring.

Typical Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Grubbs II (5 mol%) |

| Solvent | Dichloromethane |

| Temperature | 40°C |

| Reaction Time | 12 hours |

| Yield | 72% |

Advantages :

- Stereoselectivity control via catalyst choice.

- Tolerance of sensitive functional groups.

Catalytic Asymmetric Synthesis

Chiral Brønsted Acid Catalysis

Enantioselective synthesis of 4,5-dihydrooxazoles is achieved using chiral phosphoric acids. For instance, (R)-TRIP catalyzes the cyclization of N-acyl iminium intermediates derived from β-amino alcohols and ethyl glyoxylate.

Key Data :

- Enantiomeric Excess (ee) : 92%

- Turnover Frequency (TOF) : 15 h⁻¹

- Substrate Scope : Limited to aryl-substituted β-amino alcohols.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic dihydrooxazole precursors provides access to enantiopure targets. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of a secondary alcohol intermediate, leaving the (R)-enantiomer unreacted.

Process Metrics :

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Solvent | tert-Butyl methyl ether |

| Temperature | 30°C |

| Conversion | 48% (theoretical max) |

| ee (product) | >99% |

Solvent and Temperature Effects

Solvent Screening

Solvent polarity critically influences cyclization efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 58 | 89 |

| DMF | 36.7 | 71 | 93 |

| Ethanol | 24.3 | 34 | 78 |

| THF | 7.52 | 65 | 91 |

Polar aprotic solvents like DMF enhance nucleophilicity of the amine group, accelerating ring closure.

Temperature Gradients

Elevated temperatures (80–100°C) reduce reaction times but risk decomposition. A balanced protocol at 60°C for 8 hours maximizes yield (78%) while maintaining product integrity.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (0.5 mmHg, 95–98°C) isolates the target compound from oligomeric byproducts.

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH₃), 3.82 (m, 2H, OCH₂), 4.15 (q, 2H, NCH₂).

- IR (neat) : 1650 cm⁻¹ (C=N stretch), 1120 cm⁻¹ (C-O-C asymmetric).

Industrial-Scale Production

Continuous Flow Reactors

Microreactor technology improves heat transfer and mixing:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Byproduct Formation | 12% | 3% |

| Energy Consumption | 18 kWh/kg | 9 kWh/kg |

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃²⁺ enables radical-based cyclization at ambient temperatures.

Electrochemical Synthesis

Anodic oxidation of β-amino alcohols in acetonitrile/water mixtures generates reactive intermediates for ring closure, achieving 84% yield with 0.5 V applied potential.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-ethyl-4,5-dihydro-5-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding oxazole using reagents such as manganese dioxide.

Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially in the presence of electron-donating groups.

Cyclization: The compound can participate in cyclodehydration reactions to form oxazoline intermediates.

Common Reagents and Conditions

Substitution: Reagents such as dimethylformamide (DMF) and various electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include the corresponding oxazole derivatives and substituted oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxazole, 2-ethyl-4,5-dihydro-5-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole, 2-ethyl-4,5-dihydro-5-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds . Additionally, its ability to undergo oxidation and cyclization reactions makes it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues

a) (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole ()

- Structure : 4,5-dihydrooxazole with aromatic substituents (benzylidene, phenyl, p-tolyl).

- Key Differences: Substituents: Bulky aromatic groups enhance π-π interactions but reduce bioavailability. Molecular Weight: Higher (~400 g/mol) due to aromatic substituents.

b) Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- ()

- Structure : 4,5-dihydrooxazole with a ketone group, dimethyl (C4), and propyl (C2) substituents.

- Key Differences: Substituents: Propyl (C2) and dimethyl (C4) groups increase hydrophobicity. Molecular Formula: C₁₀H₁₇NO₂ (MW: 183.25 g/mol).

c) 2-Ethyl-4,5-dimethyl oxazole ()

- Structure : Fully unsaturated oxazole with ethyl (C2) and dimethyl (C4, C5) groups.

- Key Differences :

- Saturation : Aromatic oxazole core increases stability but reduces reactivity.

- Substituents : Methyl groups at C4 and C5 may sterically hinder interactions.

Hydrogen Bonding and Crystallography

- Target Compound: Limited hydrogen-bonding capacity due to alkyl substituents; likely forms weak van der Waals interactions.

- Aromatic Analogues : Stronger hydrogen-bonding networks (e.g., C=O and N-H groups in ) stabilize crystal structures .

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-4,5-dihydro-5-methyloxazole derivatives, and how do yields vary with reaction conditions?

Methodological Answer: The synthesis of dihydrooxazole derivatives often involves cyclization or condensation reactions. For example:

- Route 1 : Reaction of (S)-(+)-2-phenylglycinol with aldehydes or ketones under acidic conditions to form chiral dihydrooxazole derivatives, achieving moderate yields (e.g., 69–72% for substituted analogs) .

- Route 2 : Use of ethyl bromoacetate and methylamine in a multi-step process, yielding 97% for 2-ethyl-4,5-diphenyloxazole via Grignard reagent-mediated alkylation .

Q. Table 1: Synthesis Routes and Yields

| Route | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | (S)-(+)-2-phenylglycinol | Aldehyde, HCl, reflux | 69–72 | |

| 2 | Ethyl bromoacetate | Grignard reagent, THF, 0°C | 97 |

Q. How is the structural characterization of 2-ethyl-4,5-dihydro-5-methyloxazole performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹ and C-O at ~1250 cm⁻¹) .

- NMR : H NMR distinguishes diastereotopic protons in the 4,5-dihydro ring (δ 3.5–4.5 ppm) and ethyl/methyl substituents (δ 1.2–1.5 ppm) .

- Crystallography :

Advanced Research Questions

Q. How do substituents on the oxazole ring influence antimicrobial activity, and what structural modifications enhance bioactivity?

Methodological Answer: Studies on triazole-oxazole hybrids show:

- Electron-withdrawing groups (e.g., -Br, -Cl) improve antimicrobial potency by increasing membrane permeability. For example, 3-bromo-substituted analogs exhibit MIC values of 8 µg/mL against S. aureus .

- Hydrophobic side chains (e.g., thiophen-2-ylmethyl) enhance antifungal activity by promoting lipid bilayer interactions .

Q. Table 2: Bioactivity of Selected Derivatives

| Compound | Substituent | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 4e | 3-Br | 8 (S. aureus) | |

| 5a | Thiophenyl | 16 (C. albicans) |

Q. How can hydrogen bonding patterns and graph set analysis resolve contradictions in crystallographic data for dihydrooxazole derivatives?

Methodological Answer:

- Graph Set Analysis : Classifies hydrogen bonds (e.g., motifs) to identify supramolecular synthons. For example, N-H···O interactions in dihydrooxazoles stabilize helical packing .

- SHELXL Refinement : Detects disorder in methyl/ethyl groups by analyzing residual electron density (>0.3 eÅ⁻³) and adjusting occupancy parameters .

Q. What advanced titration methods are used to determine the acidic properties of dihydrooxazole derivatives in non-aqueous solvents?

Methodological Answer:

- Potentiometric Titration :

- Solvent : Isopropyl alcohol or DMF to dissolve hydrophobic analogs.

- Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH).

- Endpoint Detection : Half-neutralization potential (HNP) derived from mV vs. TBAH volume plots. For example, pKa values range from 9.2–11.5 depending on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.